molecular formula C23H25N7O3 B15159005 1H-Purine-2,8-diamine, N,N'-bis(3-methoxyphenyl)-6-(4-morpholinyl)- CAS No. 682337-48-0

1H-Purine-2,8-diamine, N,N'-bis(3-methoxyphenyl)-6-(4-morpholinyl)-

Cat. No.: B15159005
CAS No.: 682337-48-0
M. Wt: 447.5 g/mol
InChI Key: XVMUAFXYDCGPDW-UHFFFAOYSA-N
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Description

“1H-Purine-2,8-diamine, N,N’-bis(3-methoxyphenyl)-6-(4-morpholinyl)-” is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound features additional functional groups, including methoxyphenyl and morpholinyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1H-Purine-2,8-diamine, N,N’-bis(3-methoxyphenyl)-6-(4-morpholinyl)-” typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the purine ring or the attached functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential interactions with nucleic acids or proteins, given its purine core structure.

Medicine

The compound could be investigated for its potential therapeutic properties, such as antiviral, anticancer, or anti-inflammatory activities.

Industry

In industry, it might find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine with a similar core structure.

    Caffeine: Another purine derivative with additional methyl groups.

    Theobromine: Similar to caffeine but with different methylation patterns.

Uniqueness

The unique combination of methoxyphenyl and morpholinyl groups in “1H-Purine-2,8-diamine, N,N’-bis(3-methoxyphenyl)-6-(4-morpholinyl)-” may confer distinct chemical reactivity and biological activity compared to other purine derivatives.

Properties

CAS No.

682337-48-0

Molecular Formula

C23H25N7O3

Molecular Weight

447.5 g/mol

IUPAC Name

2-N,8-N-bis(3-methoxyphenyl)-6-morpholin-4-yl-7H-purine-2,8-diamine

InChI

InChI=1S/C23H25N7O3/c1-31-17-7-3-5-15(13-17)24-22-26-19-20(27-22)28-23(25-16-6-4-8-18(14-16)32-2)29-21(19)30-9-11-33-12-10-30/h3-8,13-14H,9-12H2,1-2H3,(H3,24,25,26,27,28,29)

InChI Key

XVMUAFXYDCGPDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=C(N2)C(=NC(=N3)NC4=CC(=CC=C4)OC)N5CCOCC5

Origin of Product

United States

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